1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H11Cl2N3 and a molecular weight of 256.13 g/mol This compound is characterized by the presence of a pyrazole ring substituted with a 2,5-dichlorophenyl group and an ethylamine group
Preparation Methods
The synthesis of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and ethylhydrazine.
Formation of Intermediate: The aldehyde group of 2,5-dichlorobenzaldehyde reacts with ethylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Final Product: The resulting product is this compound.
Chemical Reactions Analysis
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-[1-(2,4-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[1-(2,5-Dichlorophenyl)ethyl]-1H-imidazole: This compound has an imidazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[1-(2,5-dichlorophenyl)ethyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3/c1-7(16-11(14)4-5-15-16)9-6-8(12)2-3-10(9)13/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKGHVUVENUSRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.